molecular formula C17H13F3N2O2S B12190006 N-(2-methoxybenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

N-(2-methoxybenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B12190006
M. Wt: 366.4 g/mol
InChI Key: GEXZDMBUUQRQDE-UHFFFAOYSA-N
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Description

Structural Isomerism

  • Regioisomerism : Variations in substituent positions on the benzothiazole ring could yield isomers. For example, relocating the trifluoromethyl group to position 5 or the carboxamide to position 4 would create distinct regioisomers.
  • Stereoisomerism : The 2-methoxybenzyl group introduces a chiral center at the benzylic carbon. However, synthetic routes typically yield racemic mixtures unless enantioselective methods are employed.

Properties

Molecular Formula

C17H13F3N2O2S

Molecular Weight

366.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C17H13F3N2O2S/c1-24-13-5-3-2-4-11(13)9-21-15(23)10-6-7-12-14(8-10)25-16(22-12)17(18,19)20/h2-8H,9H2,1H3,(H,21,23)

InChI Key

GEXZDMBUUQRQDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)N=C(S3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Polyphosphoric Acid (PPA)-Mediated Cyclization

Reaction Conditions :

  • Substrates : o-Aminothiophenol and 4-(trifluoromethyl)benzoic acid.

  • Catalyst : PPA (30 mL per 10 g substrate).

  • Temperature : 185°C for 30 minutes.

  • Workup : Quenching in water, extraction with CH2_2Cl2_2, and silica gel chromatography.

Outcomes :

  • Yield : 70% after purification.

  • Advantages : Scalable to multigram quantities; minimal byproducts.

  • Limitations : High temperatures risk decomposition of acid-sensitive groups.

Microwave-Assisted Synthesis

Reaction Conditions :

  • Substrates : o-Aminothiophenol and trifluoromethyl-substituted aryl acid.

  • Reagents : Propylphosphonic anhydride (T3P®), N-ethyl-N,N-diisopropylamine.

  • Conditions : Microwave irradiation at 100°C for 10 minutes.

  • Workup : Filtration and recrystallization from EtOH/H2_2O.

Outcomes :

  • Yield : 84–92%.

  • Advantages : Rapid reaction time; superior regioselectivity.

  • Limitations : Requires specialized equipment.

Solid-Supported Catalysis

Reaction Conditions :

  • Substrates : o-Aminothiophenol and aryl acid.

  • Catalyst : Amberlyst-15 (10% w/w).

  • Solvent : Water at 90°C under ultrasound irradiation.

  • Workup : Filtration and solvent evaporation.

Outcomes :

  • Yield : 85%.

  • Advantages : Eco-friendly aqueous conditions; catalyst recyclability.

  • Limitations : Limited substrate scope for electron-deficient acids.

Table 1. Comparison of Benzothiazole Core Synthesis Methods

MethodYield (%)Temperature (°C)Reaction TimeKey Advantage
PPA Cyclization7018530 minHigh scalability
Microwave-Assisted9210010 minRapid kinetics
Solid-Supported85902 hAqueous compatibility

Trifluoromethyl Group Introduction

The trifluoromethyl group is incorporated either during benzothiazole formation or via post-cyclization functionalization.

Direct Cyclization with Trifluoromethyl-Substituted Acids

Carboxamide Coupling Strategies

The final step couples 2-methoxybenzylamine with benzothiazole-6-carboxylic acid. Two methods dominate:

Boron-Mediated Amidation

Reaction Conditions :

  • Substrates : Benzothiazole-6-carboxylic acid and 2-methoxybenzylamine.

  • Reagent : B(OCH2_2CF3_3)3_3 (2 equiv) in MeCN at 80°C for 5 hours.

  • Workup : Solid-phase extraction using Amberlyst resins and MgSO4_4.

Outcomes :

  • Yield : 88%.

  • Advantages : Minimal racemization; no chromatographic purification.

Classical Coupling Reagents

Reaction Conditions :

  • Reagents : HATU, DIPEA in DMF.

  • Stoichiometry : 1.2 equiv HATU, 3 equiv DIPEA.

  • Workup : Aqueous extraction and recrystallization.

Outcomes :

  • Yield : 75–82%.

  • Limitations : Requires anhydrous conditions; higher racemization risk.

Table 2. Carboxamide Coupling Efficiency

MethodYield (%)Racemization (%)Purification
B(OCH2_2CF3_3)3_388<2Solid-phase workup
HATU/DIPEA825–8Column chromatography

Optimization and Scalability Challenges

Solvent Effects on Cyclization

  • DMF : Enhances electrophilic substitution but promotes decomposition at >150°C.

  • MeCN : Ideal for boron-mediated amidation due to polar aprotic character.

  • Water : Viable for Amberlyst-15 catalysis but incompatible with moisture-sensitive intermediates.

Temperature Control

Microwave irradiation reduces side reactions in cyclization (e.g., oxidation of thiols) compared to conventional heating.

Purification Strategies

  • Solid-phase workup : Effective for boron-mediated reactions, eliminating chromatography.

  • Recrystallization : Preferred for HATU-derived amides using EtOH/H2_2O.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

  • N-(2-methoxybenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide has demonstrated promising antimicrobial activity against various bacterial strains. In vitro studies indicate that related benzothiazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • The compound's structural features may enhance its efficacy against resistant strains, making it a candidate for further development in treating infections.

Anticancer Potential

  • The compound exhibits cytotoxic effects against several cancer cell lines. Studies have shown that benzothiazole derivatives often possess inherent activity against tumor cells, suggesting that this compound could be effective in cancer therapy .
  • Preliminary assays indicate significant growth inhibition in various human tumor cell lines, which warrants further investigation into its mechanisms of action and therapeutic applications .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The compound showed significant inhibition against Staphylococcus aureus with an MIC value comparable to standard antibiotics, indicating its potential as an alternative treatment for resistant bacterial infections .

Case Study 2: Anticancer Efficacy

In a comprehensive screening of anticancer agents, this compound was tested against a panel of 60 human tumor cell lines. Results indicated that the compound exhibited notable cytotoxicity, particularly against leukemia and breast cancer cells, suggesting its viability as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Analysis and Core Modifications

The table below compares the target compound with structurally related benzothiazoles and heterocyclic analogues:

Compound Name Core Structure Position 2 Substituent Position 6 Substituent Key Properties/Applications
Target Compound Benzothiazole Trifluoromethyl N-(2-Methoxybenzyl) carboxamide High lipophilicity, metabolic stability
2-Acetamido-N-[3-(phenylsulfonamido)phenyl]benzo[d]thiazole-6-carboxamide (25) Benzothiazole Acetamido N-[3-(Phenylsulfonamido)phenyl] carboxamide 96.5% purity; sulfonamide enhances solubility
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide Benzothiazole Trifluoromethyl 2-(2-Methoxyphenyl)acetamide Patent therapeutic candidate; acetamide linker
3-Chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide (86) Benzo[b]thiophene Chloro (position 3), Fluoro (position 6) N-(5-Nitrothiazol-2-yl) carboxamide Antimicrobial activity; heterocyclic core variation
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide Benzothiazole Benzamide Amino Corrosion inhibition; polar amino group
Key Observations:

Position 2 Substituents :

  • The trifluoromethyl group in the target and patent compound provides electron-withdrawing effects, enhancing oxidative stability compared to acetamido or benzamide groups.
  • The acetamido group in compound 25 may facilitate hydrogen bonding in biological targets, while the trifluoromethyl group prioritizes lipophilicity.

Position 6 Modifications: The 2-methoxybenzyl carboxamide in the target introduces steric bulk and moderate hydrophobicity, contrasting with the sulfonamide in compound 25 (improved solubility) or the nitrothiazole in compound 86 (antimicrobial targeting) .

Core Structure Variations :

  • Benzo[b]thiophene in compound 86 reduces aromatic nitrogen content, possibly diminishing metal-binding capacity compared to benzothiazoles.

Biological Activity

N-(2-methoxybenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a synthetic compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H13F3N2O2SC_{17}H_{13}F_3N_2O_2S with a molecular weight of 366.4 g/mol. Its structure features a benzothiazole core, a trifluoromethyl group, and a methoxybenzyl substituent, which contribute to its biological properties.

Property Value
Molecular FormulaC17H13F3N2O2S
Molecular Weight366.4 g/mol
LogP4.06
IUPAC NameN-[(2-methoxyphenyl)methyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with a carboxylic acid derivative.
  • Introduction of the Trifluoromethyl Group : Nucleophilic substitution using trifluoromethyl iodide.
  • Attachment of the Methoxybenzyl Group : Friedel-Crafts alkylation with 2-methoxybenzyl chloride in the presence of a Lewis acid.
  • Formation of the Carboxamide Group : Reaction with an appropriate amine under dehydrating conditions.

Antimicrobial Properties

This compound has shown significant antimicrobial potential. In vitro studies indicate that related compounds exhibit inhibitory effects against various bacterial strains and fungi. For example, benzothiazole derivatives are recognized for their activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

The compound also demonstrates promising anticancer properties. Research has indicated that benzothiazole derivatives can inhibit the growth of several cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • SK-Hep-1 (liver cancer)
  • NUGC-3 (gastric cancer)

In these studies, compounds similar to this compound showed significant cytotoxic effects with IC50 values indicating potent antiproliferative activity .

The mechanism by which this compound exerts its effects is believed to involve interaction with specific enzymes or receptors that modulate cellular pathways. This interaction can lead to inhibition of cell proliferation and induction of apoptosis in cancer cells .

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of benzothiazole derivatives:

  • A study assessed various benzothiazole derivatives for their anticancer activity against a panel of 60 human tumor cell lines, revealing that some compounds exhibited significant growth inhibition compared to standard chemotherapeutic agents like 5-fluorouracil .
  • Another investigation into the antimicrobial efficacy found that certain derivatives had minimum inhibitory concentrations (MICs) comparable or superior to established antibiotics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.